Cas no 851952-04-0 (ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thienopyridazine core with functionalized substituents. Its structure incorporates a 2,6-difluorobenzamido group, a 4-methoxyphenyl moiety, and an ethyl carboxylate ester, contributing to its potential utility in medicinal chemistry and pharmaceutical research. The presence of electron-withdrawing and electron-donating groups enhances its reactivity, making it a versatile intermediate for synthesizing bioactive molecules. The compound's well-defined heterocyclic framework may offer applications in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions and synthetic accessibility further support its use in exploratory drug discovery and structure-activity relationship studies.
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851952-04-0 structure
Product name:ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851952-04-0
MF:C23H17F2N3O5S
MW:485.45999121666
CID:5827484
PubChem ID:4173932

ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2,6-difluorobenzoyl)amino]-3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-, ethyl ester
    • AKOS024590460
    • AB00670629-01
    • F0641-0703
    • ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • 851952-04-0
    • ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • Inchi: 1S/C23H17F2N3O5S/c1-3-33-23(31)19-14-11-34-21(26-20(29)18-15(24)5-4-6-16(18)25)17(14)22(30)28(27-19)12-7-9-13(32-2)10-8-12/h4-11H,3H2,1-2H3,(H,26,29)
    • InChI Key: VOWKBPRWSWADFO-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=C(OC)C=C2)C(=O)C2=C(NC(=O)C3=C(F)C=CC=C3F)SC=C12

Computed Properties

  • Exact Mass: 485.086
  • Monoisotopic Mass: 485.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 812
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126Ų
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • pka: 9.98±0.20(Predicted)

ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0703-4mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0641-0703-20mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0641-0703-25mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0703-75mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0641-0703-50mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0641-0703-10μmol
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0641-0703-5mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0641-0703-2μmol
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0641-0703-40mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0641-0703-100mg
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851952-04-0 90%+
100mg
$248.0 2023-05-17

Additional information on ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Ethyl 5-(2,6-Difluorobenzamido)-3-(4-Methoxyphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview

Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851952-04-0) is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a thienopyridazine core, a difluorobenzamido group, and a methoxyphenyl substituent. The CAS No 851952-04-0 serves as a unique identifier for this compound in scientific literature and regulatory databases.

The molecular structure of this compound is notable for its thienopyridazine ring system, which is a fused bicyclic structure consisting of a thiophene and a pyridazine moiety. This core structure is known to exhibit unique electronic properties, making it a subject of interest in both academic and industrial research. The presence of the difluorobenzamido group introduces additional electronic effects, enhancing the compound's reactivity and stability. Similarly, the methoxyphenyl substituent contributes to the compound's solubility and bioavailability, which are critical factors in drug design.

Recent studies have highlighted the potential of thienopyridazine derivatives in various therapeutic areas. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that compounds with similar structural features can act as potent inhibitors of certain kinase enzymes, which are implicated in cancer progression. The ethyl carboxylate group in this compound further modulates its pharmacokinetic properties, making it a promising candidate for targeted drug delivery systems.

From a synthetic chemistry perspective, the preparation of ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of the thienopyridazine core through cyclization reactions. Subsequent steps involve the introduction of the difluorobenzamido and methoxyphenyl groups via nucleophilic substitution or coupling reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Advanced characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of this compound. These analyses have provided critical insights into the stereochemistry and regioselectivity of the molecule. For example, high-resolution mass spectrometry has confirmed the molecular formula as C27H19F2N3O3S with an exact mass of 567.10 g/mol.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-cancer therapies due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity. These studies have revealed that the thienopyridazine core plays a pivotal role in determining the compound's redox properties and stability under various conditions.

In conclusion, ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No 851952-04-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an intriguing subject for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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